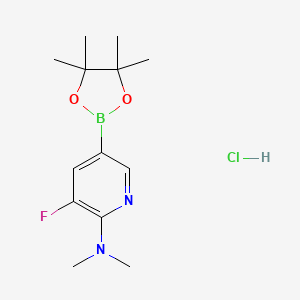

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride

CAS No.: 1548827-81-1

Cat. No.: VC2873777

Molecular Formula: C13H21BClFN2O2

Molecular Weight: 302.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1548827-81-1 |

|---|---|

| Molecular Formula | C13H21BClFN2O2 |

| Molecular Weight | 302.58 g/mol |

| IUPAC Name | 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H20BFN2O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6;/h7-8H,1-6H3;1H |

| Standard InChI Key | BKEMTWLOFNCKCD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F.Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F.Cl |

Introduction

Chemical Identity and Nomenclature

Basic Identification

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride is a complex organic compound belonging to the organoboron family, specifically the class of boronic esters. The compound is registered with CAS number 1548827-81-1, which serves as its unique identifier in chemical databases and literature . This boronate ester compound incorporates multiple functional groups including a pyridine ring, a dimethylamino substituent, a fluorine atom, and a pinacol boronic ester moiety, making it a multifunctional chemical entity with diverse reactivity patterns . The compound exists as a hydrochloride salt, which affects its solubility properties and handling characteristics compared to the free base form.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in chemical databases and literature, reflecting different naming conventions and approaches to describing its chemical structure. These synonyms include:

-

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride

-

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride

The IUPAC name for this compound is 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride, which provides the most systematic and unambiguous description of its chemical structure . This nomenclature explicitly identifies all structural features and their positions within the molecule, following internationally recognized chemical naming conventions.

Structural Properties and Chemical Characteristics

Molecular Information

The compound possesses distinct molecular characteristics that define its physical and chemical properties. These key molecular parameters are summarized in Table 1.

Table 1: Key Molecular Parameters of 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁BClFN₂O₂ |

| Molecular Weight | 302.58 g/mol |

| Parent Compound | 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CID 72220385) |

| Creation Date (PubChem) | July 1, 2014 |

| Modification Date (PubChem) | February 8, 2025 |

The molecular formula C₁₃H₂₁BClFN₂O₂ indicates the compound contains 13 carbon atoms, 21 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The compound is derived from the parent compound 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CID 72220385), with the addition of hydrochloride to form the salt . The molecular weight of 302.58 g/mol reflects its relatively moderate size for an organic molecule, which influences its physical properties and handling characteristics.

Structural Representation

The chemical structure of the compound incorporates several key functional groups that contribute to its chemical behavior and potential applications. The backbone consists of a pyridine ring with three key substitutions:

-

A dimethylamino group (-N(CH₃)₂) at the 2-position

-

A fluorine atom at the 3-position

-

A pinacol boronic ester group at the 5-position

Additionally, the nitrogen of the dimethylamino group is protonated with hydrochloride to form the salt form of the compound . The pinacol boronic ester component contains a boron atom connected to the pyridine ring and to two oxygen atoms, which are part of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring structure. This creates a bicyclic molecule with the pyridine and dioxaborolane rings connected through the boron linkage.

Chemical Identifiers and Digital Representation

For computational chemistry and database purposes, the compound is represented by several standardized identifiers:

-

InChI: InChI=1S/C13H20BFN2O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6;/h7-8H,1-6H3;1H

-

SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F.Cl

These digital representations allow for unambiguous identification of the compound in chemical databases and facilitate computational analyses of its properties and potential reactivity patterns. The InChI (International Chemical Identifier) provides a standardized method to encode the chemical information, while the InChIKey serves as a condensed, fixed-length version that is more suitable for web searches and database indexing. The SMILES (Simplified Molecular Input Line Entry System) notation offers a more compact and human-readable string representation of the chemical structure.

Chemical Reactivity and Functional Groups

Key Functional Components

The compound contains several reactive functional groups that contribute to its chemical behavior:

-

Pyridine Ring: The nitrogenous heterocycle serves as the core scaffold and contributes to the compound's basic properties. Pyridines are commonly used in pharmaceutical chemistry due to their stability and ability to participate in various reactions.

-

Dimethylamino Group: The N,N-dimethylamino substituent at the 2-position of the pyridine ring contributes to the basicity of the molecule and serves as a potential site for further functionalization . This group can participate in hydrogen bonding and can influence the compound's solubility profile.

-

Fluorine Substituent: The fluorine atom at the 3-position introduces specific electronic effects that can influence reactivity patterns and potential biological activities. Fluorine substitution is common in medicinal chemistry for modulating pharmacokinetic properties.

-

Boronic Ester Group: The pinacol boronic ester moiety at the 5-position represents the most synthetically valuable aspect of this compound. Boronic esters are widely used in organic synthesis, particularly for cross-coupling reactions such as the Suzuki-Miyaura reaction.

The combination of these functional groups creates a molecule with versatile synthetic potential, especially for applications in pharmaceutical synthesis and materials science.

Reactivity Profile

Based on its structure, 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride is expected to participate in various chemical transformations:

-

The boronic ester group can undergo transmetalation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), making it valuable for carbon-carbon bond formation.

-

The pyridine nitrogen and dimethylamino group can participate in coordination chemistry with transition metals.

-

As a hydrochloride salt, the compound likely has improved stability compared to the free base form, but can be converted back to the free base under basic conditions.

-

The fluorine substituent modifies the electronic properties of the pyridine ring, potentially influencing the reactivity of both the ring and the adjacent functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume